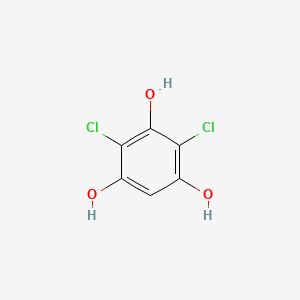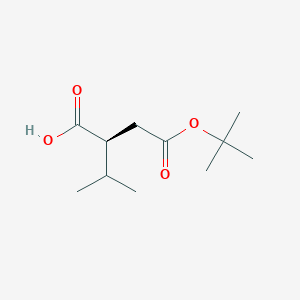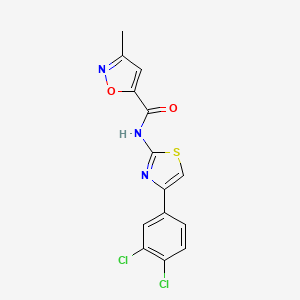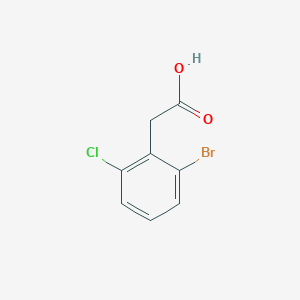
2,4-Dichlorobenzene-1,3,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorobenzene-1,3,5-triol is an organic compound with the molecular formula C6H4Cl2O3 . It is a solid substance and its IUPAC name is 2,4-dichlorobenzene-1,3,5-triol . The compound has a molecular weight of 195 . It is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 2,4-Dichlorobenzene-1,3,5-triol is 1S/C6H4Cl2O3/c7-4-2(9)1-3(10)5(8)6(4)11/h1,9-11H . This indicates that the compound has two chlorine atoms and three hydroxyl groups attached to a benzene ring.Physical And Chemical Properties Analysis
2,4-Dichlorobenzene-1,3,5-triol is a solid substance . It is stored in a dry room at normal temperature . The compound has a molecular weight of 195 .Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation Studies
Research has shown that substances like 1,2-dichlorobenzene undergo catalytic oxidation over various transition metal oxides, indicating potential applications of similar compounds in environmental remediation and pollutant processing. Such studies contribute to understanding the interactions and effectiveness of different catalysts in oxidative reactions (Krishnamoorthy, Rivas, & Amiridis, 2000).
Solvatochromic Effect Studies
The solvatochromic effects on absorption spectra of related molecules, such as 4-((2-ethylphenyl)diazenyl)benzene-1,3-diol and 2-((2-ethylphenyl)diazenyl)benzene-1,3,5-triol, have been studied. These effects are significant for understanding solute–solvent interactions, which are crucial in various chemical and pharmaceutical processes (Gülseven et al., 2009).
Reductive Dechlorination Research
Studies on the reductive dechlorination of trichloro- and dichlorobenzene isomers have implications for environmental science, particularly in the bioremediation of chlorinated pollutants. These insights are crucial for developing strategies to treat and manage chlorinated organic compounds in the environment (Bosma et al., 1988).
Photocatalysis and Photochemical Studies
The study of photocatalysis and photochemical reactions involving chlorobenzenes, such as 1,4-dichlorobenzene, provides insights into advanced oxidation processes. These processes have applications in water treatment and environmental remediation (Selli et al., 2008).
Interaction with Silicon Surfaces
Research on the interaction of dichlorobenzene isomers with silicon surfaces, such as in photoinduced localized atomic reactions, offers valuable insights for material science and nanotechnology. Understanding these interactions is key for developing new materials and technologies (Lu, Polanyi, & Rogers, 2000).
Bacterial Dechlorination and Biodegradation
The microbial degradation of chlorinated benzenes, including the study of specific bacterial strains capable of dechlorinating these compounds, has important implications for environmental biotechnology. These findings contribute to the development of bioremediation strategies for persistent organic pollutants (de Bont et al., 1986).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dichlorobenzene-1,3,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3/c7-4-2(9)1-3(10)5(8)6(4)11/h1,9-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSQPNNFYAWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)Cl)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzene-1,3,5-triol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2662855.png)
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2662857.png)

![N-(2-aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2662861.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2662864.png)

![3-(2-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2662867.png)


![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea](/img/structure/B2662870.png)
![3-cinnamyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662872.png)

